An In-depth Technical Guide to the Chemical Structure of Helipyrone
An In-depth Technical Guide to the Chemical Structure of Helipyrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helipyrone is a naturally occurring pyrone derivative found in several plant species, notably within the Helichrysum genus.[1] This technical guide provides a comprehensive overview of the chemical structure of Helipyrone, including its spectroscopic and physicochemical properties. Detailed experimental protocols for the isolation and characterization of this compound are also presented. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Helipyrone, also known as Helipyrone A, is chemically identified as 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one.[2] Its structure consists of two α-pyrone rings linked by a methylene bridge. Each pyranone ring is substituted with ethyl, methyl, and hydroxyl groups.
The definitive chemical structure of Helipyrone is presented below:
Caption: Chemical Structure of Helipyrone.
Table 1: Chemical Identifiers for Helipyrone
| Identifier | Value |
| IUPAC Name | 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one[2] |
| Molecular Formula | C17H20O6[2] |
| Molecular Weight | 320.34 g/mol [2] |
| CAS Number | 29902-01-0[2] |
| SMILES | CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1 |
| InChI | InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3[2] |
Physicochemical and Spectroscopic Data
The following tables summarize the available physicochemical and spectroscopic data for Helipyrone.
Table 2: Physicochemical Properties of Helipyrone
| Property | Value | Source |
| Physical State | Solid | PubChem |
| Melting Point | 218-220 °C | PubChem |
Table 3: Mass Spectrometry Data for Helipyrone
| Technique | Key Fragments (m/z) | Source |
| GC-MS | Data available, specific fragments not detailed in the provided results. | PubChem |
| MS-MS | 155.031006 (100%), 156.024994 (10.89%), 323.123993 (3.38%), 109.087997 (0.80%), 128.117004 (0.56%) | PubChem |
| LC-MS | Precursor Type: [M+H]+, m/z: 321.13 | PubChem |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Helipyrone
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Specific spectral data not available in the search results. |
| ¹³C NMR | Specific spectral data not available in the search results, though its availability is indicated.[2] |
Experimental Protocols
Isolation and Purification of Helipyrone from Helichrysum stoechas
The following protocol is a composite method based on literature descriptions for the isolation of pyrones from Helichrysum species.[1]
Workflow for Isolation and Purification of Helipyrone
Caption: Isolation of Helipyrone.
Methodology:
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Plant Material and Extraction:
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Air-dried aerial parts of Helichrysum stoechas are ground into a fine powder.
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The powdered plant material is subjected to exhaustive extraction with dichloromethane at room temperature.
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The resulting extract is filtered and concentrated under reduced pressure to yield the crude dichloromethane extract.
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Chromatographic Fractionation:
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The crude extract is subjected to column chromatography on a silica gel column.
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A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification:
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Fractions containing compounds with similar TLC profiles to that expected for Helipyrone are pooled.
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These pooled fractions are subjected to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until pure Helipyrone is obtained.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A sample of pure Helipyrone is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for obtaining one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.
Mass Spectrometry (MS):
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Sample Introduction: The purified compound can be analyzed by various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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Ionization: Electron ionization (EI) is typically used for GC-MS, while electrospray ionization (ESI) is common for LC-MS.
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Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in structural confirmation.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of Helipyrone. The presented data and experimental protocols offer a foundational resource for scientists interested in the further investigation of this natural product for potential applications in drug discovery and development. While the fundamental structural details are well-established, further research to obtain and publish complete ¹H and ¹³C NMR spectral data would be a valuable contribution to the field.
